N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide
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Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a bromothiophene moiety, a thiazole ring, and a nitrobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 5-bromothiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent.
Coupling Reaction: The resulting thiazole derivative is then coupled with 4-nitrobenzoyl chloride using a base such as triethylamine in an organic solvent like dichloromethane to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, anhydrous conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvent.
Oxidation: Hydrogen peroxide, acetic acid as solvent.
Major Products
Substitution: Various substituted thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones of the thiazole ring.
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound’s thiazole ring and nitrobenzamide group are believed to play crucial roles in its biological activity. The exact pathways and molecular targets can vary depending on the specific application, but common targets include enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
- N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide
Uniqueness
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O3S2/c15-12-6-5-11(23-12)10-7-22-14(16-10)17-13(19)8-1-3-9(4-2-8)18(20)21/h1-7H,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAECAVAMIYUNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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